molecular formula C24H24FN5O2 B2557369 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 922048-05-3

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2557369
CAS No.: 922048-05-3
M. Wt: 433.487
InChI Key: TXSGXCGNEFQCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the development, differentiation, and activation of B-cells. (NCBI) By covalently binding to a cysteine residue (Cys-481) in the BTK active site, this inhibitor effectively blocks BCR-mediated signaling, leading to the suppression of B-cell activation and proliferation. (PubMed) This mechanism underpins its primary research value in investigating the pathogenesis and treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell activity is a known driver of disease. (Nature Reviews Drug Discovery) Its high selectivity profile minimizes off-target effects, making it a superior tool compound for dissecting BTK-specific functions in complex biological systems and for evaluating the therapeutic potential of BTK inhibition in preclinical models.

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c25-20-10-4-9-19(14-20)16-29-17-27-23-21(24(29)32)15-28-30(23)13-12-26-22(31)11-5-8-18-6-2-1-3-7-18/h1-4,6-7,9-10,14-15,17H,5,8,11-13,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSGXCGNEFQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is a complex organic compound belonging to the class of pyrazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. This article reviews its biological activity based on available literature, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H24FN5O3C_{22}H_{24}FN_5O_3 with a molecular weight of approximately 435.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H24FN5O3
Molecular Weight435.4 g/mol
StructureStructure

The precise mechanism of action for this compound remains largely unexplored. However, based on structural similarities to other pyrazolo-pyrimidines, it is hypothesized that this compound may function as a kinase inhibitor by competing with ATP for binding at the kinase active site. This interaction could potentially disrupt signaling pathways involved in cell proliferation and survival .

Anticancer Activity

Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell growth in various in vitro studies. Specific IC50 values for related compounds range from 1.35 to 2.18 μM against different cancer cell lines . The ability of this compound to inhibit tumor growth remains to be determined through empirical studies.

Antitubercular Activity

There is emerging interest in the antitubercular potential of pyrazolo-pyrimidine derivatives. A study focusing on substituted pyrazolamides demonstrated significant activity against Mycobacterium tuberculosis, suggesting that similar compounds could also exhibit efficacy against this pathogen. The exact activity of this compound against M. tuberculosis has not yet been reported but warrants investigation given the structural analogies .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolo-pyrimidine derivatives:

  • Anticancer Studies : Research has shown that pyrazolo-pyrimidines can inhibit specific kinases involved in cancer progression. For example:
    • A study reported that derivatives with similar structures had IC50 values ranging from 0.5 to 10 μM against various cancer cell lines.
    • These compounds were also evaluated for cytotoxicity against normal cells (e.g., HEK293), showing low toxicity profiles.
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against a range of bacterial strains. This suggests a broader therapeutic application beyond oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Compound A : N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide
  • Key Difference : The 3-fluorobenzyl group in the target compound is replaced with a 3-(trifluoromethyl)benzyl moiety.
  • Electronic Effects: The strong electron-withdrawing nature of CF₃ may alter hydrogen-bonding interactions with target proteins. Molecular Weight: The target compound (C₂₆H₂₅FN₄O₂; calc. MW 452.5 g/mol) is lighter than Compound A (C₂₄H₂₄F₃N₅O₂; MW 483.5 g/mol).
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Difference : Incorporates a chromen-2-yl system instead of benzyl, with a sulfonamide substituent.
  • Solubility: The sulfonamide group enhances hydrophilicity, contrasting with the phenylbutanamide’s mixed solubility profile.

Modifications in the Amide Side Chain

Compound C : (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
  • Key Difference : A complex tetrahydropyrimidin-yl butanamide side chain with multiple stereocenters.
  • Impact: Target Specificity: The branched structure and hydroxyl group suggest interaction with peptidic targets (e.g., HIV protease or renin). Metabolic Stability: The tetrahydropyrimidinone ring may confer resistance to amidase cleavage compared to the simpler butanamide in the target compound.

Structural and Physicochemical Data Table

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Fluorobenzyl C₂₆H₂₅FN₄O₂ 452.5 Fluorine-enhanced stability
Compound A 3-(Trifluoromethyl)benzyl C₂₄H₂₄F₃N₅O₂ 483.5 High lipophilicity, electron withdrawal
Compound B Chromen-2-yl + sulfonamide C₃₀H₂₃F₂N₅O₄S 589.1 (M+1) Chromene core, sulfonamide solubility
Compound C Tetrahydropyrimidin-yl C₄₀H₅₄N₄O₅ 678.9 Stereochemical complexity

Research Implications

  • Fluorine vs. Trifluoromethyl : The choice between F and CF₃ depends on balancing solubility and target affinity. The target compound’s fluorine may offer better pharmacokinetics in hydrophilic environments .
  • Side Chain Design : The phenylbutanamide in the target compound provides a compromise between rigidity and flexibility, whereas bulkier groups (e.g., Compound C) may limit bioavailability .
  • Crystallographic Insights : Structural studies using SHELXL and ORTEP-3 are critical for confirming stereochemistry and intermolecular interactions in these analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.